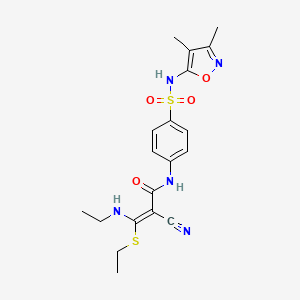
Dihydropteroate synthase-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydropteroate synthase-IN-1 is a compound that acts as an inhibitor of the enzyme dihydropteroate synthase This enzyme is crucial in the biosynthesis of folate in bacteria, fungi, and plants Folate is an essential cofactor for various cellular processes, including the synthesis of nucleotides and amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydropteroate synthase-IN-1 typically involves the condensation of para-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate. The reaction is catalyzed by dihydropteroate synthase, which facilitates the formation of 7,8-dihydropteroate. The reaction conditions often include a buffered aqueous solution at a pH conducive to enzyme activity, typically around pH 7.5 to 8.5 .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that overexpress dihydropteroate synthase. The fermentation broth is then subjected to downstream processing, including extraction, purification, and crystallization, to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydropteroate synthase-IN-1 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups such as amino and hydroxyl groups .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include para-aminobenzoic acid, 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate, and various buffers to maintain the optimal pH for enzyme activity. The reactions are typically carried out at temperatures ranging from 25°C to 37°C .
Major Products
The major product formed from the reaction of this compound with its substrates is 7,8-dihydropteroate, which is a precursor in the biosynthesis of folate derivatives .
Wissenschaftliche Forschungsanwendungen
Dihydropteroate synthase-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study enzyme kinetics and the mechanism of folate biosynthesis.
Biology: It serves as a model compound to investigate the role of folate in cellular processes and to study the effects of folate inhibition on cell growth and proliferation.
Medicine: this compound is explored as a potential antibacterial and antifungal agent due to its ability to inhibit folate biosynthesis in pathogens.
Wirkmechanismus
Dihydropteroate synthase-IN-1 exerts its effects by competitively inhibiting the enzyme dihydropteroate synthase. This enzyme catalyzes the condensation of para-aminobenzoic acid with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate to form 7,8-dihydropteroate. By binding to the active site of the enzyme, this compound prevents the formation of 7,8-dihydropteroate, thereby inhibiting the biosynthesis of folate. This inhibition disrupts the production of nucleotides and amino acids, leading to the inhibition of cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: An antibiotic that also inhibits dihydropteroate synthase by competing with para-aminobenzoic acid.
Dapsone: Another inhibitor of dihydropteroate synthase, used primarily in the treatment of leprosy.
Uniqueness
Dihydropteroate synthase-IN-1 is unique in its specific binding affinity and inhibition mechanism, which makes it a valuable tool for studying the enzyme’s structure and function. Its ability to inhibit folate biosynthesis with high specificity distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C19H23N5O4S2 |
|---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
(E)-2-cyano-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(ethylamino)-3-ethylsulfanylprop-2-enamide |
InChI |
InChI=1S/C19H23N5O4S2/c1-5-21-19(29-6-2)16(11-20)17(25)22-14-7-9-15(10-8-14)30(26,27)24-18-12(3)13(4)23-28-18/h7-10,21,24H,5-6H2,1-4H3,(H,22,25)/b19-16+ |
InChI-Schlüssel |
PBQCVYWDYFTCMK-KNTRCKAVSA-N |
Isomerische SMILES |
CCN/C(=C(/C#N)\C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)/SCC |
Kanonische SMILES |
CCNC(=C(C#N)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B12414708.png)


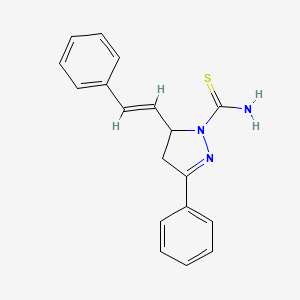


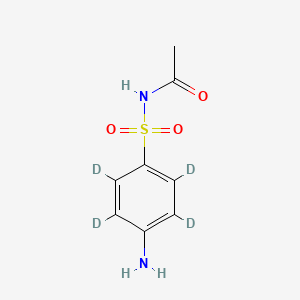
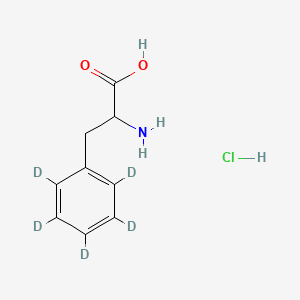
![[(2S,5R)-2-[(azetidine-3-carbonylamino)carbamoyl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B12414772.png)



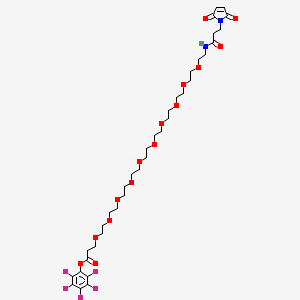
![(3aR,8R,8aR,9aR)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one](/img/structure/B12414782.png)
